Mmhds

Vue d'ensemble

Description

Molecularly imprinted hydrogels (MMHs) are a class of materials that have gained significant attention in recent years due to their unique properties. MMHs are synthetic polymers that are designed to selectively recognize and bind to specific target molecules. This selectivity is achieved through the use of a template molecule, which is used to create a specific binding site within the hydrogel matrix. MMHs have a wide range of potential applications in fields such as drug delivery, environmental remediation, and sensing.

Applications De Recherche Scientifique

Face Recognition : A modification of the Modified Hausdorff Distance (MMHD) method is proposed for improving accuracy in face recognition, especially under nonideal conditions like varying lighting, face expressions, and poses (Dang & Do, 2017).

Biomedical Applications : MMHD [(S,E)-2-methyl-1-(2-methylthiazol-4-yl) hexa-1,5-dien-ol], a novel synthetic compound, shows promise in suppressing nuclear factor-kappaB-mediated cytokine expression in lipopolysaccharide-stimulated BV-2 microglia, suggesting anti-inflammatory properties (Jeon et al., 2010).

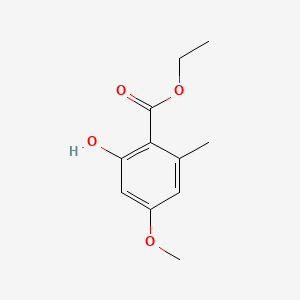

Agricultural Biochemistry : The formation of 3-methyl-6-methoxy-8-hydroxy-3,4-dihydroisocoumarin (MMHD) in carrot roots is influenced by ethylene, suggesting its role in the induction of MMHD formation in plant tissues (Chalutz, Devay, & Maxie, 1969).

Magnetohydrodynamics (MHD) in Medicine : The applications of magnetohydrodynamics in medical sciences, such as controlling blood flow during surgery and influencing thrombus formation in blood, are reviewed, highlighting its potential in various medical procedures (Rashidi, Esfahani, & Maskaniyan, 2017).

Mental Health Research : Research on maternal mental health disorders (MMHDs) focuses on understanding and addressing the mental health of perinatal women, particularly in low-income and minority populations, highlighting the importance of education, culture, patient-provider relationships, and community-based resources (Dossett et al., 2018).

Micro-Electrode Studies : The study of micro-magnetohydrodynamic (MMHD) convection around hydrogen bubbles at micro-electrodes under magnetic fields provides insights into processes like bubble coalescence and detachment, which are relevant in electrochemical and material sciences (Hu et al., 2021).

Propriétés

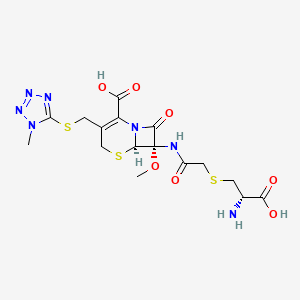

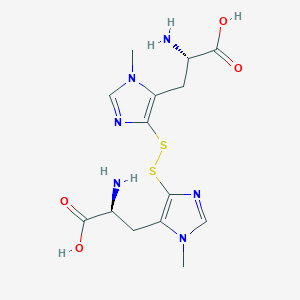

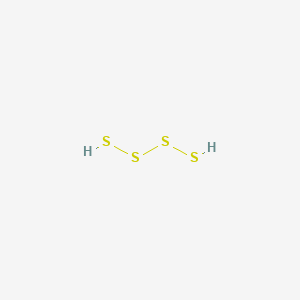

IUPAC Name |

(2S)-2-amino-3-[5-[[5-[(2S)-2-amino-2-carboxyethyl]-1-methylimidazol-4-yl]disulfanyl]-3-methylimidazol-4-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N6O4S2/c1-19-5-17-11(9(19)3-7(15)13(21)22)25-26-12-10(20(2)6-18-12)4-8(16)14(23)24/h5-8H,3-4,15-16H2,1-2H3,(H,21,22)(H,23,24)/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRGVZXSKWPQYMK-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC(=C1CC(C(=O)O)N)SSC2=C(N(C=N2)C)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=NC(=C1C[C@@H](C(=O)O)N)SSC2=C(N(C=N2)C)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N6O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

73491-33-5 | |

| Record name | 1-N-Methyl-4-mercaptohistidine disulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073491335 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-methyl-2-[(4-nitrophenyl)methylthio]-1H-benzimidazole](/img/structure/B1203237.png)

![3-Amino-4,5-dihydroxy-6-[[1-(8-hydroxy-1-oxo-3,4-dihydroisochromen-3-yl)-3-methylbutyl]amino]-6-oxohexanoic acid](/img/structure/B1203247.png)